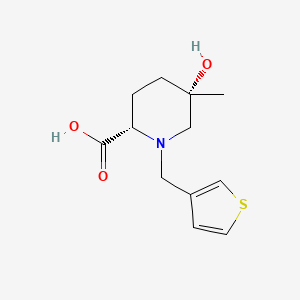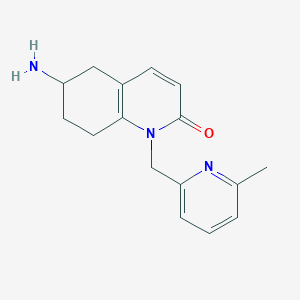![molecular formula C13H20N4O B8108897 11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8108897.png)
11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a nitrogen-containing heterocyclic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazine and diazaspiro moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may involve the reaction of a pyrazine derivative with a suitable spirocyclic precursor, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the nitrogen atoms in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions, while the diazaspiro structure may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit a range of biological activities.
Spirocyclic compounds: Compounds like 8-azaspiro[5.6]dodec-10-ene share structural similarities and are used in similar applications.
Uniqueness
11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is unique due to its combination of pyrazine and diazaspiro moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
11-pyrazin-2-yl-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-13(9-15-3-1)10-17(6-7-18-11-13)12-8-14-4-5-16-12/h4-5,8,15H,1-3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHCSUDBKKEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone](/img/structure/B8108823.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)-3-fluoropyridin-2-amine](/img/structure/B8108826.png)
![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8108839.png)
![N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine](/img/structure/B8108843.png)
![(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone](/img/structure/B8108864.png)
![Furan-2-yl(5-methylspiro[indoline-3,4'-piperidin]-1-yl)methanone](/img/structure/B8108867.png)
![N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B8108880.png)
![Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone](/img/structure/B8108883.png)
![7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine](/img/structure/B8108884.png)
![[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone](/img/structure/B8108894.png)
![rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8108906.png)
![3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B8108912.png)
